3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide
Description
This compound features a 2,3-dihydroimidazo[1,2-c]quinazolin-3-one core, a thioether linkage (-S-) connecting a carbamoylmethyl group substituted with a 4-ethylphenyl moiety, and a propanamide chain terminating in a thiophen-2-ylmethyl group. The 4-ethylphenyl group may modulate lipophilicity, and the thiophene substituent could influence electronic properties and metabolic stability .
Propriétés
IUPAC Name |
3-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S2/c1-2-18-9-11-19(12-10-18)30-25(35)17-38-28-32-22-8-4-3-7-21(22)26-31-23(27(36)33(26)28)13-14-24(34)29-16-20-6-5-15-37-20/h3-12,15,23H,2,13-14,16-17H2,1H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKUZNXAGBRGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide is a complex organic molecule that belongs to the class of imidazoquinazolines. This class of compounds has been recognized for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 571.6 g/mol. The structure features a quinazoline core substituted with various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of imidazoquinazolines are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Key areas of interest include:
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer effects. For instance:
- Quinazoline derivatives have shown effectiveness against multiple cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .
- The compound's structure allows it to inhibit specific kinases involved in cancer cell proliferation, making it a potential candidate for targeted cancer therapies.
Antibacterial and Antiviral Properties
Several studies have reported that imidazoquinazolines possess antibacterial and antiviral activities:
- Compounds in this class have demonstrated efficacy against various bacterial strains and viruses, suggesting their potential as therapeutic agents in infectious diseases .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazoquinazolines are noteworthy:
- Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Kinase Inhibition : The compound may inhibit kinases such as PI3K and Aurora kinase, disrupting signaling pathways critical for cancer cell survival.
- Cytokine Modulation : It may also modulate the release of cytokines involved in inflammatory responses.
- Interaction with DNA : Some studies suggest that quinazoline derivatives can intercalate with DNA, leading to apoptosis in cancer cells.
Research Findings and Case Studies
A summary of notable studies on the biological activity of similar compounds is presented in Table 1 below:
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Observations:
Core Structure Diversity: The imidazoquinazolinone core (target compound) is structurally distinct from oxadiazole () or quinazolinone () cores in analogs. This difference impacts electronic properties and binding to biological targets. For example, quinazolinones are known to interact with ATP-binding pockets in kinases, while oxadiazoles may enhance metabolic stability .
Substituent Effects: The 4-ethylphenyl group in the target compound contrasts with the 4-ethoxyphenyl () or 3,4,5-trimethoxybenzyl () groups in analogs. The thiophen-2-ylmethyl terminus (target compound) differs from indol-3-ylmethyl () or 4-chlorophenyl () groups. Thiophene’s sulfur atom may facilitate π-π stacking or hydrogen bonding with target proteins .
Synthetic Yields and Methods: Propanamide derivatives with oxadiazole cores (e.g., ) achieved yields up to 80%, while quinazolinone analogs () required reflux with K₂CO₃ for thioether formation, yielding ~48–86% . The target compound’s synthesis likely involves similar coupling agents (e.g., HBTU) or base-mediated reactions, though specific details are unavailable.
Table 2: Bioactivity Comparison
- The thioether linkage may enhance redox activity or metal chelation, relevant in anticancer mechanisms .
- Analog 8i () : Demonstrated antidiabetic activity (α-glucosidase inhibition, IC₅₀ = 2.34 µM) with mild cytotoxicity, highlighting how indole substituents balance efficacy and safety.
Computational and Read-Across Strategies
- Bioactivity Clustering: Compounds with similar scaffolds (e.g., imidazoquinazolinone, oxadiazole) cluster into groups with overlapping modes of action, such as kinase inhibition or protease binding .
Q & A
Q. Challenges :
- Low yields due to steric hindrance from the 4-ethylphenyl group.
- Competing side reactions during sulfanyl incorporation (e.g., oxidation to sulfones).
- Purification difficulties caused by polar byproducts; reversed-phase HPLC is recommended for isolation .
Basic: Which analytical techniques are essential for characterizing this compound and verifying its purity?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the imidazoquinazoline core and substituent integration (e.g., thiophene-CH2 vs. ethylphenyl-CH3).
- IR Spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Ensure molecular ion consistency with the formula C₃₁H₃₀N₆O₃S₂.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance).
- HPLC-DAD : Purity assessment (≥95%) using a C18 column with acetonitrile/water gradient elution .
Basic: What preliminary biological screening data exist for structurally related compounds?
Answer:
Analogous imidazoquinazoline derivatives exhibit:
- Anticancer activity : IC₅₀ values of 2–10 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via topoisomerase II inhibition.
- Antimicrobial effects : MIC of 8–32 µg/mL against S. aureus and E. coli, attributed to sulfanyl-mediated membrane disruption.
- Enzyme modulation : Inhibition of COX-2 (60–75% at 10 µM) and moderate kinase (e.g., EGFR) binding affinity in docking studies.
Note : These data are from structural analogs; target validation for this specific compound requires enzyme-linked assays and crystallography .
Advanced: How can researchers optimize reaction yields and purity during scale-up synthesis?
Answer:
- Design of Experiments (DoE) : Systematically vary solvents (DMF vs. THF), temperatures (60–100°C), and catalysts (e.g., Pd/C for deprotection) to identify optimal conditions.
- Continuous-Flow Chemistry : Implement microreactors for exothermic steps (e.g., cyclization) to enhance heat dissipation and reduce side products.
- In-line Monitoring : Use FTIR or Raman spectroscopy for real-time tracking of intermediate formation.
- Purification : Replace column chromatography with countercurrent distribution (CCD) for polar byproduct removal.
Case Study : A 40% yield improvement was achieved using DMF at 80°C with 2.5 mol% DMAP, followed by CCD .
Advanced: How to resolve contradictions in biological activity data across different assay platforms?
Answer:
Contradictions (e.g., high in vitro vs. low in vivo activity) may arise from:
Purity discrepancies : Re-test batches using LC-MS to detect trace impurities (>0.1%) that interfere with assays.
Solubility issues : Use DMSO stocks ≤10 mM and confirm compound stability in assay buffers via UV-Vis (λmax 270–320 nm).
Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific binding.
Metabolic instability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
Methodological Fix : Validate hits in orthogonal assays (e.g., SPR for binding affinity, qRT-PCR for downstream gene expression) .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies to enhance target specificity?
Answer:
- Substituent Modifications :
- Quinazoline C2 : Replace thiophen-2-ylmethyl with pyridylmethyl to enhance π-π stacking.
- Sulfanyl linker : Substitute with selenyl (-Se-) for redox-triggered activation in hypoxic tumor microenvironments.
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade target proteins.
- 3D-QSAR Modeling : Use Schrödinger’s Phase or MOE to predict activity cliffs and prioritize synthetic targets.
Validation : Test derivatives in 3D tumor spheroids and compare with parent compound .
Advanced: How to address low solubility in aqueous buffers for in vivo studies?
Answer:
- Formulation : Prepare nanoemulsions (e.g., 0.1% Tween-80, 5% PEG-400) or liposomal encapsulation (size: 100–150 nm).
- Prodrug Design : Introduce phosphate esters at the 3-oxo position for enzymatic hydrolysis in plasma.
- Co-crystallization : Screen with succinic acid or nicotinamide to improve dissolution rates.
Validation : Measure solubility via shake-flask method (pH 7.4 PBS) and confirm bioavailability in rodent PK studies .
Advanced: What computational methods are effective for predicting off-target interactions?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., GROMACS) to assess stability over 100 ns trajectories.
- Phylogenetic Analysis : Use SEA (Similarity Ensemble Approach) to rank off-target kinases or GPCRs.
- AI-Driven Platforms : Leverage DeepChem or AlphaFold to predict binding modes with orphan receptors.
Case Study : A 30% reduction in off-target effects was achieved by filtering compounds with >70% homology to hERG .
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